6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a pyridine derivative that features an amino group and a carboxylic acid functional group, making it a compound of interest in various scientific fields. This compound is classified under the category of heterocyclic compounds, specifically as a substituted pyridine, which is known for its diverse biological activities and potential applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and is classified as a pyridine derivative due to its structural characteristics. Its molecular formula is , and it has a molecular weight of 190.20 g/mol. The specific IUPAC name for this compound is 6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid, indicating its structural components and functional groups.
The synthesis of 6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves several key steps:
This multi-step synthesis can be optimized for yield and purity through variations in reaction conditions, including temperature, solvent choice, and reaction time.
The molecular structure of 6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid can be represented by the following details:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | 6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid |
| InChI | InChI=1S/C10H10N2O2/c1... |
| InChI Key | UDIWGUSUKYZOBB-UHFFFAOYSA-N |
| Canonical SMILES | CC#CCNC1=CC(=NC=C1)C(=O)O |
The structure contains a pyridine ring with a carboxylic acid group at one position and an amino group at another, contributing to its potential reactivity and biological activity.
6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid can participate in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and its potential for generating new derivatives with tailored properties.
The physical properties of 6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid are summarized as follows:
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
Chemical properties include its reactivity in oxidation, reduction, and substitution reactions as previously discussed. These properties make it suitable for further functionalization in synthetic chemistry.
6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several applications across different scientific domains:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: